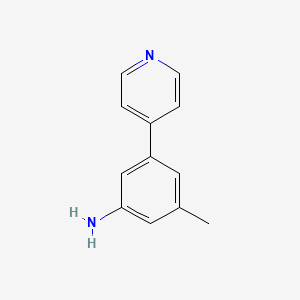

3-Methyl-5-(pyridin-4-yl)aniline

Description

Properties

Molecular Formula |

C12H12N2 |

|---|---|

Molecular Weight |

184.24 g/mol |

IUPAC Name |

3-methyl-5-pyridin-4-ylaniline |

InChI |

InChI=1S/C12H12N2/c1-9-6-11(8-12(13)7-9)10-2-4-14-5-3-10/h2-8H,13H2,1H3 |

InChI Key |

QLOXDLSINWSONF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1)N)C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(pyridin-4-yl)aniline can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 3-methyl-5-bromoaniline is coupled with 4-pyridylboronic acid in the presence of a palladium catalyst and a base . The reaction is typically carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve more efficient and cost-effective methods. One such method could be the direct amination of 3-methyl-5-bromopyridine with aniline in the presence of a suitable catalyst. This method can be optimized for large-scale production by adjusting reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(pyridin-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are typically used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that 3-Methyl-5-(pyridin-4-yl)aniline exhibits potential anticancer properties. A study evaluating similar compounds demonstrated significant antiproliferative effects against various cancer cell lines, such as A549 (lung), HCT-116 (colon), and PC-3 (prostate). For instance, a related compound showed an IC50 value of 1.53 μM against A549 cells, suggesting strong potential for therapeutic development.

Anti-inflammatory Activity

The compound may also possess anti-inflammatory properties. Studies indicate that derivatives can inhibit pathways involved in inflammatory responses, potentially through modulation of leukotriene synthesis. This aspect is particularly relevant for developing treatments for chronic inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Significant antiproliferative effects against A549 | |

| Anti-inflammatory | Inhibition of leukotriene synthesis |

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Electrophilic Substitution : The presence of the pyridine ring enhances electrophilic substitution reactions on the aniline part.

- Coupling Reactions : It can be utilized in coupling reactions to synthesize more complex organic molecules.

Table 2: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Electrophilic Substitution | Reacts with electrophiles to form new products |

| Coupling Reactions | Used in Suzuki or Heck coupling to create complex structures |

Material Science

In material science, this compound is explored for its potential use in developing new materials, particularly in the field of organic electronics. Its ability to form stable films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Case Study 1: Anticancer Research

A study published in the journal "Bioorganic & Medicinal Chemistry Letters" investigated the antiproliferative effects of several pyridine derivatives, including compounds structurally related to this compound. The findings highlighted the importance of structural modifications on biological activity, paving the way for future drug development targeting cancer therapies.

Case Study 2: Anti-inflammatory Mechanisms

Another research effort focused on the anti-inflammatory properties of pyridine derivatives. It was found that specific modifications could enhance their ability to inhibit pro-inflammatory cytokines, suggesting that this compound could be further studied for therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(pyridin-4-yl)aniline depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved can vary, but common mechanisms include inhibition of enzyme activity or modulation of receptor function. The compound’s structure allows it to fit into active sites or binding pockets of target molecules, leading to its biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties:

Physicochemical Properties

- Solubility : Methyl and methoxy groups improve aqueous solubility compared to trifluoromethyl or nitro substituents. For example, 4-(trifluoromethyl)-2-(6-(trifluoromethyl)pyridin-4-yl)aniline exhibits lower solubility due to hydrophobicity .

- Electronic Effects : Nitro and trifluoromethyl groups reduce electron density on the aniline ring, decreasing nucleophilicity. In contrast, methoxy groups donate electrons via resonance .

Biological Activity

3-Methyl-5-(pyridin-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on various studies, case analyses, and the pharmacological implications of its structure.

Chemical Structure and Properties

The compound this compound features a methyl group at the 3-position and a pyridine ring at the 5-position of an aniline structure. Its molecular formula is , with a molecular weight of approximately 172.23 g/mol. The presence of both the methyl and pyridyl groups contributes to its unique chemical properties and potential biological activities.

1. Anti-inflammatory Activity

Research indicates that compounds with similar structures to this compound exhibit significant anti-inflammatory properties. These effects are often attributed to their ability to inhibit key inflammatory mediators such as cytokines and prostaglandins. For instance, derivatives of related compounds have shown promising results in reducing inflammation in preclinical models, suggesting that this compound may share similar mechanisms of action.

2. Antitumor Activity

The compound's structural similarity to other aniline derivatives has led to investigations into its potential antitumor activity. In vitro studies have demonstrated that certain derivatives can inhibit tumor cell proliferation, particularly in solid tumor models. The structure–activity relationship (SAR) studies suggest that modifications at specific positions can enhance or diminish this activity, indicating a need for further exploration of this compound in cancer research .

3. Antioxidant Properties

Preliminary studies have indicated that this compound may possess antioxidant properties. This is crucial as antioxidants play a significant role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The DPPH radical scavenging assay has been utilized to evaluate these properties, yielding moderate antioxidant activity compared to standard antioxidants like ascorbic acid .

Case Study: Anti-inflammatory Effects

A study evaluated the anti-inflammatory effects of several derivatives synthesized from aniline compounds, including those related to this compound. The results showed that certain derivatives significantly reduced edema in animal models, providing evidence for their potential therapeutic use in inflammatory diseases.

Case Study: Antitumor Efficacy

In another study focusing on anilinopyrimidine derivatives, it was found that modifications similar to those present in this compound resulted in enhanced antitumor activity against various cancer cell lines. The findings highlighted the importance of specific substituents on the aromatic rings in determining biological efficacy .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:

| Substituent Position | Modification Type | Effect on Activity |

|---|---|---|

| Para | Methyl addition | Increased potency |

| Meta | Ethyl substitution | Decreased potency |

| Ortho | Hydroxyl group | Moderate potency |

These findings suggest that strategic modifications can lead to compounds with improved therapeutic profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.